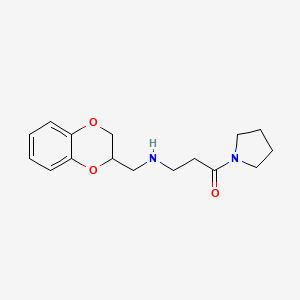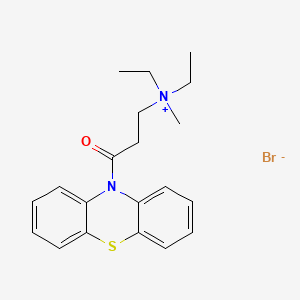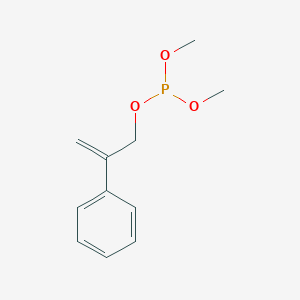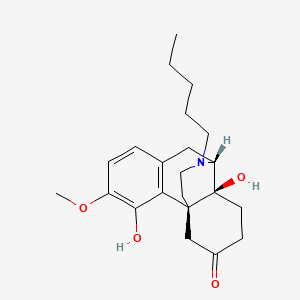
1'-Methyl-2,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-2,4’-bipyridin-1-ium dichloride is a bipyridinium salt that has garnered significant interest in various fields of chemistry and material science. This compound is known for its unique electrochemical properties, making it a valuable component in redox flow batteries, electrochromic devices, and molecular machines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-2,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction, where 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts react with aromatic diamines . The reaction conditions often include refluxing in ethanol with a large excess of 1-chloro-2,4-dinitrobenzene for several days .
Industrial Production Methods
Industrial production methods for bipyridinium salts, including 1’-Methyl-2,4’-bipyridin-1-ium dichloride, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as crystallization and extraction .
Analyse Chemischer Reaktionen
Types of Reactions
1’-Methyl-2,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Redox Reactions: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution Reactions: It can participate in substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with 1’-Methyl-2,4’-bipyridin-1-ium dichloride include strong oxidizing and reducing agents, as well as nucleophiles like halides . Reaction conditions often involve controlled temperatures and solvents like ethanol or aqueous solutions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, redox reactions typically result in reduced or oxidized forms of the compound, while substitution reactions yield various substituted bipyridinium derivatives .
Wissenschaftliche Forschungsanwendungen
1’-Methyl-2,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1’-Methyl-2,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions. These reactions are facilitated by the compound’s unique electronic structure, which allows it to accept and donate electrons efficiently . The molecular targets and pathways involved include various redox-active sites in both chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
4,4’-Bipyridinium dichloride: Another bipyridinium salt with comparable electrochemical behavior but distinct structural features.
Uniqueness
1’-Methyl-2,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other bipyridinium salts . This uniqueness makes it particularly valuable in applications requiring precise control over redox processes .
Eigenschaften
CAS-Nummer |
111876-52-9 |
|---|---|
Molekularformel |
C11H12Cl2N2 |
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
1-methyl-4-pyridin-1-ium-2-ylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C11H11N2.2ClH/c1-13-8-5-10(6-9-13)11-4-2-3-7-12-11;;/h2-9H,1H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
QUAHSOMTYSCHHF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=[NH+]2.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



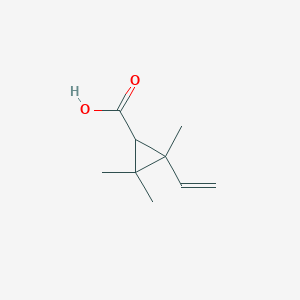
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)

